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Compound of Interest

Compound Name: Azido-PEG6-MS

Cat. No.: B3327555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG6-Mesylate (Azido-PEG6-
MS), a heterobifunctional linker critical in the development of targeted therapeutics such as

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Data
Azido-PEG6-MS is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer, an

azide group, and a mesylate group. The PEG linker enhances solubility and provides spatial

separation between conjugated molecules, while the terminal functional groups allow for

sequential, orthogonal reactions.

Property Value

Chemical Name Azido-PEG6-Mesylate

Synonyms
Azide-PEG6-Mes, 1-Azido-17-mesyloxy-

3,6,9,12,15-pentaoxaheptadecane

CAS Number 352439-38-4

Molecular Weight 385.4 g/mol

Molecular Formula C13H27N3O8S
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Functional Applications in Drug Development
Azido-PEG6-MS is primarily utilized as a linker in the construction of bifunctional molecules. Its

key value lies in its dual reactivity:

Mesylate Group: The mesylate is an excellent leaving group, facilitating nucleophilic

substitution reactions, typically with primary amines on a target molecule to form a stable

amine linkage.

Azide Group: The azide group is used in bioorthogonal "click chemistry" reactions, most

commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-

promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and can

be performed under mild, aqueous conditions, making them ideal for bioconjugation.

This dual functionality makes Azido-PEG6-MS a valuable component in the modular assembly

of complex therapeutic agents like PROTACs. PROTACs are chimeric molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome.

Experimental Protocols
The synthesis of a PROTAC using Azido-PEG6-MS typically involves a two-step sequential

conjugation. The following are generalized protocols and may require optimization for specific

molecules.

Protocol 1: Nucleophilic Substitution with an Amine-
Containing Molecule
This protocol describes the reaction of the mesylate group of Azido-PEG6-MS with a primary

amine on a molecule of interest (Molecule A), which could be a target protein ligand or an E3

ligase ligand.

Reagents and Materials:

Molecule A (containing a primary amine)

Azido-PEG6-MS
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Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Nitrogen or Argon atmosphere

Standard glassware for organic synthesis

LC-MS for reaction monitoring

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

Under an inert atmosphere, dissolve Molecule A in the anhydrous solvent.

Add the tertiary amine base to the solution (typically 2-3 equivalents).

In a separate flask, dissolve Azido-PEG6-MS (typically 1.1-1.5 equivalents) in the anhydrous

solvent.

Add the Azido-PEG6-MS solution dropwise to the solution of Molecule A.

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to

overnight.

Monitor the progress of the reaction by LC-MS until the starting material is consumed.

Upon completion, quench the reaction (e.g., by adding water).

Extract the product with an appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting Azido-PEG6-Molecule-A conjugate by flash column chromatography or

preparative HPLC.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized intermediate from

Protocol 1 and an alkyne-containing molecule (Molecule B).

Reagents and Materials:

Azido-PEG6-Molecule-A conjugate (from Protocol 1)

Molecule B (containing a terminal alkyne)

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

Sodium ascorbate

Solvent mixture (e.g., t-BuOH/H2O or DMF)

LC-MS for reaction monitoring

Purification system (e.g., preparative HPLC)

Procedure:

Dissolve the Azido-PEG6-Molecule-A conjugate and Molecule B (typically 1.0 equivalent) in

the chosen solvent system.

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 0.2

equivalents).

In another vial, prepare an aqueous solution of CuSO4·5H2O (typically 0.1 equivalents).

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O

solution.

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

Monitor the formation of the triazole-linked product by LC-MS.
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Upon completion, dilute the reaction mixture with a suitable solvent and purify the final

PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways
PROTAC Assembly Logic
The following diagram illustrates the logical workflow for synthesizing a PROTAC using Azido-
PEG6-MS.

Step 1: Nucleophilic Substitution

Step 2: Click Chemistry (CuAAC)

Molecule A
(e.g., Target Ligand with -NH2)

Azido-PEG6-Molecule A
(N3-PEG6-NH-Molecule A) + Azido-PEG6-MS

(Base, Solvent)

Azido-PEG6-MS
(N3-PEG6-OMs)

Azido-PEG6-Molecule A

Molecule B
(e.g., E3 Ligase Ligand with Alkyne)

Final PROTAC Molecule

 + Molecule B
(CuSO4, NaAsc)

Click to download full resolution via product page

Caption: Logical workflow for the two-step synthesis of a PROTAC using Azido-PEG6-MS.

PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of a PROTAC molecule in inducing targeted

protein degradation.
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Caption: Mechanism of PROTAC-mediated targeted protein degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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